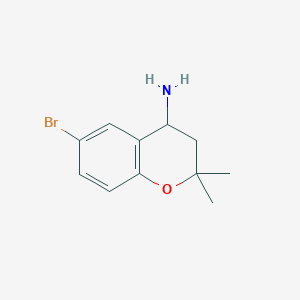

6-Bromo-2,2-dimethylchroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJLFYGCARIYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic pathway to obtain 6-Bromo-2,2-dimethylchroman-4-amine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by chemistry professionals.

Overall Synthetic Scheme

The synthesis of the target compound is achieved via a two-step sequence:

-

Step 1: Friedel-Crafts-type Cyclization to form the chromanone core.

-

Step 2: One-Pot Reductive Amination to convert the ketone to the primary amine.

This pathway is selected for its efficiency and reliance on well-established chemical transformations.

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

The formation of the chromanone ring is accomplished by the acid-catalyzed reaction of 4-bromophenol with 3,3-dimethylacrylic acid. Polyphosphoric acid (PPA) serves as both the catalyst and the reaction medium, promoting the necessary acylation and subsequent intramolecular cyclization.[1][2][3][4]

Experimental Protocol

-

Reagent Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to 4-bromophenol).

-

Initial Heating: Heat the PPA to approximately 70-80 °C with stirring to reduce its viscosity.

-

Addition of Reactants: To the warm PPA, add 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in portions, ensuring the temperature does not exceed 90 °C.

-

Reaction: Once the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: After completion, cool the reaction mixture to approximately 60 °C and pour it slowly onto a stirred mixture of ice and water. This will hydrolyze the PPA and precipitate the crude product.

-

Workup: Continue stirring the aqueous mixture for 1 hour. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 6-Bromo-2,2-dimethylchroman-4-one as a solid.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (10 mmol) | Notes |

| 4-Bromophenol | 173.01 | 1.0 | 1.73 g | Limiting Reagent |

| 3,3-Dimethylacrylic Acid | 100.12 | 1.1 | 1.10 g | |

| Polyphosphoric Acid (PPA) | N/A | ~10x wt. | ~17 g | Catalyst & Solvent |

| 6-Bromo-2,2-dimethylchroman-4-one | 255.11 | - | Yield: 65-75% (est.) | CAS: 99853-21-1 |

Step 2: Synthesis of this compound

The conversion of the ketone to a primary amine is efficiently achieved through a one-pot reductive amination. The ketone first reacts with an ammonia source (ammonium acetate) to form an intermediate imine in situ, which is then selectively reduced by sodium cyanoborohydride.[5][6][7][8]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in anhydrous methanol.

-

Amine Source: Add a large excess of ammonium acetate (NH₄OAc) (10.0 eq) to the solution and stir until it dissolves.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the careful addition of glacial acetic acid. This is crucial for efficient imine formation.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the mixture in small portions. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN. Stir for 1 hour.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash the aqueous layer with diethyl ether to remove any non-basic impurities.

-

Isolation: Basify the aqueous layer to pH >10 with 2M NaOH solution. Extract the product, the free amine, with dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved via column chromatography if necessary.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (5 mmol) | Notes |

| 6-Bromo-2,2-dimethylchroman-4-one | 255.11 | 1.0 | 1.28 g | Limiting Reagent |

| Ammonium Acetate (NH₄OAc) | 77.08 | 10.0 | 3.85 g | Ammonia source |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 0.47 g | Reducing agent |

| This compound | 256.13 | - | Yield: 70-85% (est.) | Final Product |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire synthetic process, from initial setup to final product characterization.

Disclaimer: This document describes a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. Yields are estimated and may vary. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

References

- 1. ijrpc.com [ijrpc.com]

- 2. ccsenet.org [ccsenet.org]

- 3. Polyphosphoric Acid in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, including specific chemical properties and biological activities for 6-Bromo-2,2-dimethylchroman-4-amine (CAS No. 226922-92-5), is not extensively available in peer-reviewed literature. This guide has been compiled by referencing data from chemical suppliers and extrapolating from scientific literature on structurally analogous chroman derivatives. All proposed experimental protocols and biological activities should be considered hypothetical until empirically validated.

Introduction

This compound is a heterocyclic organic compound featuring a chroman core structure. The molecule is distinguished by a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position. Its constituent functional groups—a secondary amine and an aryl bromide—make it a valuable and versatile intermediate in organic synthesis and medicinal chemistry[1].

The chroman scaffold is recognized as a "privileged structure" in drug discovery, as compounds containing this moiety exhibit a wide range of biological activities[2][3]. Derivatives of the chroman class are of significant interest for their potential therapeutic applications, including the treatment of neurological and cardiovascular conditions[1]. This guide provides a summary of its known characteristics and a scientifically grounded projection of its chemical and biological properties based on related compounds.

Chemical and Physical Properties

Quantitative physical and spectral data for this compound are not publicly documented. The following table summarizes its basic identifiers and provides placeholders for key physical properties that require experimental determination.

| Property | Data | Reference |

| CAS Number | 226922-92-5 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | - |

| Molecular Weight | 256.14 g/mol | - |

| Appearance | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

| pKa | Data Not Available | - |

Synthesis and Reactivity

A specific, validated synthetic protocol for this compound is not published. However, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous chroman-4-amines and their precursors. The most logical approach involves the synthesis of the corresponding chroman-4-one intermediate, followed by reductive amination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of chroman-4-ones and their conversion to chroman-4-amines.

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor) This procedure is adapted from the microwave-assisted synthesis of substituted chroman-4-ones[2][4].

-

To a 0.4 M solution of 4-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of 3-methyl-2-butenal (prenal) and 1.1 equivalents of a suitable base such as diisopropylamine (DIPA).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield 6-Bromo-2,2-dimethylchroman-4-one.

Step 2: Synthesis of this compound This protocol is a standard reductive amination, a common method for converting ketones to amines.

-

Dissolve 6-Bromo-2,2-dimethylchroman-4-one in a suitable solvent like methanol or ethanol.

-

Add an excess of an ammonia source, such as ammonium acetate (NH₄OAc).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully with water and adjust the pH to be basic using an aqueous NaOH solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amine via column chromatography or crystallization.

Spectroscopic Data

While experimental spectra for this specific compound are not available, the following table outlines the expected characteristic signals for structural elucidation.

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Singlets for the two diastereotopic methyl groups at C2. - Signals for the diastereotopic methylene protons at C3. - A signal for the methine proton at C4. - A broad singlet for the -NH₂ protons. - Signals in the aromatic region corresponding to the protons on the substituted benzene ring. |

| ¹³C NMR | - Resonances for the two methyl carbons at C2. - A resonance for the quaternary carbon at C2. - Resonances for the C3 and C4 carbons. - Six distinct signals in the aromatic region, including two quaternary carbons (one attached to Br, one to O). |

| IR (Infrared) | - N-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹. - C-H stretching bands for alkyl and aromatic groups below 3100 cm⁻¹. - C-N stretching bands around 1020-1250 cm⁻¹. - C-Br stretching band in the fingerprint region. |

| MS (Mass Spec) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of this compound. However, extensive research on the closely related chroman-4-one scaffold has identified these molecules as potent and selective inhibitors of Sirtuin 2 (SIRT2)[2][4][5]. SIRT2 is a NAD⁺-dependent deacetylase enzyme that targets non-histone proteins, including α-tubulin, and is implicated in aging-related diseases such as neurodegenerative disorders[2].

Given its structural foundation, this compound is a strong candidate for investigation as a SIRT2 inhibitor. The introduction of the amine group at the 4-position may alter binding affinity and selectivity compared to its ketone precursor. Inhibition of SIRT2 prevents the deacetylation of its substrates, which can impact cellular processes like cytoskeletal dynamics and cell cycle regulation.

Caption: Potential mechanism of action via inhibition of the SIRT2 signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. While empirical data on its properties and functions are scarce, its structural similarity to known bioactive chroman derivatives, particularly SIRT2 inhibitors, makes it a compelling target for further research. The synthetic pathways and potential biological context outlined in this guide provide a foundational framework for scientists aiming to explore the therapeutic promise of this and related compounds. Future experimental work is essential to fully characterize its chemical behavior, spectral properties, and pharmacological profile.

References

- 1. musechem.com [musechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

In-Depth Technical Guide: 6-Bromo-2,2-dimethylchroman-4-amine

CAS Number: 226922-92-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a chroman core, positions it as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] The presence of a bromine atom and an amine group offers versatile handles for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic pathway, and an exploration of the biological activities associated with this class of compounds, with a particular focus on its potential applications in neurological and cardiovascular research.[1]

Chemical and Physical Properties

Limited public data is available for the specific physicochemical properties of this compound. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, data for its immediate precursor, 6-Bromo-2,2-dimethylchroman-4-one, is also included.

Table 1: Physicochemical Properties

| Property | This compound | 6-Bromo-2,2-dimethylchroman-4-one |

| CAS Number | 226922-92-5[1][2][3][4] | 99853-21-1[5] |

| Molecular Formula | C₁₁H₁₄BrNO[1] | C₁₁H₁₁BrO₂[5] |

| IUPAC Name | 6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine[1] | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one[5] |

| Molecular Weight | 256.14 g/mol [4] | 255.11 g/mol [5] |

| Appearance | Data not available | Solid[6] |

| Melting Point | Data not available | 77-83 °C[6] |

| Boiling Point | Data not available | Data not available |

| Purity | ≥95% - 99% (as per suppliers)[1][4][7] | Data not available |

| SMILES | CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C[1] | O=C1C2=CC(Br)=CC=C2OC(C)(C)C1[5] |

| InChI | InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3[1] | InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2[6] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

The precursor ketone can be synthesized via a one-step aldol condensation reaction.

-

Reaction: 3'-Bromo-2'-hydroxyacetophenone is reacted with hexanal in the presence of a base such as diisopropylamine (DIPA).[8]

-

Protocol:

-

To a solution of 3'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add hexanal (1.1 eq) and diisopropylamine (1.1 eq).[8]

-

The reaction mixture is then subjected to microwave irradiation or heated under reflux until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-Bromo-2,2-dimethylchroman-4-one.[8]

-

Step 2: Reductive Amination of 6-Bromo-2,2-dimethylchroman-4-one

The target amine can be synthesized from the corresponding ketone via reductive amination.

-

Reaction: 6-Bromo-2,2-dimethylchroman-4-one is reacted with a source of ammonia in the presence of a reducing agent. A common method for the reduction of a ketone to an amine is the use of sodium borohydride in the presence of an ammonium salt or direct amination followed by reduction.

-

Protocol:

-

Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonium acetate or a solution of ammonia in methanol.

-

Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.[8]

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Plausible two-step synthesis of this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the chroman-4-one and chroman-4-amine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[9][10][11]

Table 2: Reported Biological Activities of Chroman Derivatives

| Activity | Description | References |

| Anticancer | Certain chroman-4-one derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer.[10] The mechanism can involve the induction of apoptosis. | [10] |

| Antimicrobial | Chroman-4-one and homoisoflavonoid derivatives have shown activity against pathogenic microorganisms, including bacteria and fungi.[12] Some quinazolinone derivatives containing a bromo-substituent have also shown significant antibacterial activity.[13] | [12][13] |

| Anti-inflammatory | The chroman-4-one scaffold is associated with anti-inflammatory properties, which is significant in diseases like cancer, Alzheimer's, and cardiovascular disorders.[11] | [11] |

| Antioxidant | Many chroman-4-one derivatives exhibit antioxidant activity by scavenging free radicals, which can mitigate oxidative stress implicated in numerous diseases.[10][11] | [10][11] |

| Enzyme Inhibition | Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes and a potential target in cancer therapy.[8][9] Chroman-4-one derivatives have also shown inhibitory activity against Pteridine Reductase 1 (PTR1), a target for anti-parasitic drugs.[14] | [8][9][14] |

| Anti-parasitic | Chroman-4-one derivatives have demonstrated activity against parasites such as T. brucei and L. infantum.[14] | [14] |

| Cardiovascular Effects | While direct evidence for this compound is lacking, related coumarin compounds (which share a benzopyranone core) are known to have cardiovascular effects, including antiplatelet and vasodilatory potential.[15] | [15] |

| Neurological Potential | The chroman scaffold is being investigated for its potential in treating neurological diseases.[1] | [1] |

Given that this compound is highlighted as an intermediate for compounds with potential therapeutic applications in neurological and cardiovascular treatments , it is plausible that derivatives of this compound are being explored for their modulatory effects on relevant biological targets within these systems.[1]

Future Directions

The versatility of this compound as a synthetic intermediate suggests its utility in the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:

-

Elucidation of Specific Biological Targets: Identifying the precise molecular targets of derivatives of this compound is crucial for understanding their mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chroman scaffold will help in optimizing the potency and selectivity of these compounds for their intended biological targets.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies will require thorough evaluation in animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound is a promising chemical entity for the development of novel therapeutics. While detailed characterization of the compound itself is limited in the public domain, the broader class of chroman derivatives exhibits a wide array of significant biological activities. This technical guide provides a foundational understanding of its chemical properties, a likely synthetic route, and the potential therapeutic avenues that can be explored using this versatile scaffold. Further research into its specific biological functions and the development of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. musechem.com [musechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS NO. 226922-92-5 | 6-BROMO-3,4-DIHYDRO-2,2-DIMETHYL-2H-CHROMEN-4-AMINE HCL | C11H15BrClNO [localpharmaguide.com]

- 4. 226922-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. achmem.com [achmem.com]

- 6. 6-Bromo-4-chromanone 49660-57-3 [sigmaaldrich.com]

- 7. This compound CAS NO.226922-92-5, CasNo.226922-92-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. researchgate.net [researchgate.net]

- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 13. mediresonline.org [mediresonline.org]

- 14. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-2,2-dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic and synthetic aspects of 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the well-documented chemistry of structurally related chroman derivatives. The methodologies and spectral data presented herein are based on established principles and data from analogous compounds, offering a robust framework for researchers engaged in the synthesis and characterization of novel chroman-based compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active molecules, including antioxidants, anti-inflammatory agents, and enzyme inhibitors. The presence of a bromine atom at the 6-position and an amine group at the 4-position provides versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for screening purposes. This guide summarizes the predicted spectroscopic characteristics and a general synthetic approach for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 6-bromo-2,2-dimethylchroman-4-one and other substituted chroman derivatives.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-5 | 7.35 | d | 2.4 |

| H-7 | 7.20 | dd | 8.8, 2.4 |

| H-8 | 6.75 | d | 8.8 |

| H-4 | 4.10 | t | 5.6 |

| H-3 | 2.15 | m | |

| H-3' | 1.85 | m | |

| NH₂ | 1.60 | br s | |

| 2 x CH₃ | 1.40, 1.35 | s |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 75.5 |

| C-3 | 45.0 |

| C-4 | 50.0 |

| C-4a | 122.0 |

| C-5 | 132.0 |

| C-6 | 115.0 |

| C-7 | 130.0 |

| C-8 | 118.0 |

| C-8a | 153.0 |

| 2 x CH₃ | 26.0, 24.0 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O-C stretch (aryl ether) |

| 1050 | Strong | C-N stretch |

| 820 | Strong | C-H out-of-plane bend (aromatic) |

| 600-500 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI).

| m/z | Predicted Relative Intensity (%) | Assignment |

| 271/269 | 80 | [M]⁺ (Molecular ion) |

| 254/252 | 100 | [M - NH₃]⁺ |

| 214/212 | 40 | [M - C₄H₇]⁺ |

| 185 | 30 | [M - Br - CH₃]⁺ |

| 134 | 50 | [C₈H₈O]⁺ |

Experimental Protocols

The following section outlines a general, multi-step synthetic protocol for this compound, based on established methodologies for similar chroman derivatives.

Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

The synthesis of the key intermediate, 6-bromo-2,2-dimethylchroman-4-one, can be achieved via a Friedel-Crafts reaction followed by an intramolecular cyclization.

-

Step 1: Friedel-Crafts Acylation: 4-Bromophenol is reacted with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield 6-bromo-2,2-dimethylchroman-4-one.

-

Reaction Conditions: Typically, the reaction mixture is heated at 80-100 °C for several hours.

-

Work-up and Purification: The reaction is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reductive Amination to this compound

The final product can be obtained from the chromanone intermediate via reductive amination.

-

Step 2: Oxime Formation: The 6-bromo-2,2-dimethylchroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.

-

Step 3: Reduction of the Oxime: The oxime is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by column chromatography or crystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Inhibition

Given that some chroman derivatives have been investigated as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where a chroman-based molecule inhibits a target enzyme, leading to a downstream cellular effect.

Caption: Hypothetical enzyme inhibition by a chroman derivative.

Disclaimer: The spectroscopic data and experimental protocols presented in this document are predictive and based on data from structurally related compounds. Researchers should perform their own characterization to confirm the identity and purity of synthesized this compound.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 6-Bromo-2,2-dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a predictive analysis based on the known spectroscopic behavior of related chemical structures. The methodologies, expected data, and fragmentation patterns outlined herein serve as a robust reference for the analysis of this and similar chroman derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-5 | 7.2 - 7.4 | d | ~2.5 |

| H-7 | 7.0 - 7.2 | dd | ~8.5, 2.5 |

| H-8 | 6.7 - 6.9 | d | ~8.5 |

| H-4 | 3.8 - 4.0 | t | ~5.0 |

| H-3 | 1.8 - 2.2 | m | Multiplet |

| -NH₂ | 1.5 - 2.5 | br s | - |

| -CH₃ (gem-dimethyl) | 1.2 - 1.4 | s | - |

| -CH₃ (gem-dimethyl) | 1.1 - 1.3 | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C-2 | 75 - 80 |

| C-3 | 40 - 45 |

| C-4 | 48 - 53 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| C-7 | 128 - 133 |

| C-8 | 117 - 122 |

| C-8a | 150 - 155 |

| gem-dimethyl C | 25 - 30 |

| gem-dimethyl C | 20 - 25 |

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Relative Abundance (Predicted) |

| [M]⁺ | 271/273 | Moderate |

| [M-CH₃]⁺ | 256/258 | High |

| [M-C₃H₇]⁺ | 228/230 | Moderate |

| [M-C₅H₁₀N]⁺ | 186/188 | Moderate |

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system, is suitable for this analysis.

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2-3 scans/second.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit an isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).

-

Analyze the fragmentation pattern to elucidate the structure. Common fragmentation pathways for chroman derivatives include the loss of alkyl groups and retro-Diels-Alder reactions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target compound.

Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of 6-Bromo-2,2-dimethylchroman-4-amine combines a chroman backbone with a bromine substituent at the 6-position, gem-dimethyl groups at the 2-position, and an amine group at the 4-position. Each of these features can influence the compound's physicochemical properties and biological interactions. The chroman ring system is a core component of flavonoids, known for their antioxidant and anti-inflammatory properties.[1] The bromine atom can enhance lipophilicity and potentially modulate binding affinity to target proteins. The amine group introduces a basic center, which can be critical for interactions with acidic residues in enzyme active sites or receptor binding pockets.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is a candidate for investigation in several therapeutic areas:

-

Oncology: Chroman and chromone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, breast, and colon cancer.[2][3][4] The mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[2]

-

Neurodegenerative Diseases: The chroman scaffold is being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] Related compounds have shown inhibitory activity against enzymes such as monoamine oxidase (MAO-A and MAO-B) and sirtuin-2 (SIRT2), which are implicated in the pathology of these diseases.[5][6][7]

-

Infectious Diseases: Various chroman derivatives have exhibited antimicrobial and antifungal properties, suggesting their potential as novel anti-infective agents.[1][8][9]

Quantitative Data on Related Chroman Derivatives

The following tables summarize the biological activities of various chroman and chromone derivatives, providing a reference for the potential potency of this compound.

Table 1: Cytotoxic Activity of Chroman Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-benzylideneflavanone/chromanone derivatives | Colon Cancer Cell Lines | 10 - 30 | [2] |

| 3-methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 | [3] |

| 3-methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 | [3] |

| Spiro-benzo-chromene derivative (33) | EGFR Kinase | 1.2 | [4] |

| 4-aryl-4H-chromene derivative (74) | Hep2 (Laryngeal Cancer) | 0.75 ± 0.06 | [4] |

| 4-aryl-4H-chromene derivative (74) | A549 (Lung Cancer) | 4 ± 0.35 | [4] |

| 4-aryl-4H-chromene derivative (74) | HeLa (Cervical Cancer) | 9 ± 0.73 | [4] |

Table 2: Enzyme Inhibitory Activity of Chroman Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Naphthylchroman-4-one (3g) | MAO-B | 27.7% inhibition | [5] |

| 8-OMe-gem-dimethylchroman-4-amine (4b) | eqBuChE | 7.6 | [5] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [10] |

| 2-pentyl-6,8-dibromochroman-4-one | SIRT2 | 1.5 | [11] |

| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione (14b) | MAO-B | 638 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are outlines of key experimental protocols relevant to the potential activities of this compound.

Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[2]

2. Trypan Blue Dye Exclusion Assay

This assay is used to identify and count viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

-

Cell Treatment: Treat cells in a culture dish or flask with the test compound for the desired time.

-

Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Determine the percentage of viable cells.[12]

Enzyme Inhibition Assays

SIRT2 Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

-

Reaction Mixture: Prepare a reaction mixture containing SIRT2 enzyme, an acetylated peptide substrate (e.g., a peptide with a fluorophore), and NAD+.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specific time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the deacetylation of the substrate. For fluorogenic substrates, this can be done by measuring the fluorescence intensity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[6][11]

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on MAO-A and MAO-B enzymes.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Reaction Buffer: Prepare a suitable buffer (e.g., phosphate buffer).

-

Substrate: Use a substrate that produces a detectable product upon oxidation by MAO (e.g., kynuramine, which is oxidized to 4-hydroxyquinoline).

-

Assay Procedure: Pre-incubate the enzyme with the test compound, then add the substrate to start the reaction.

-

Detection: After a set incubation time, stop the reaction and measure the product formation, often by fluorescence spectroscopy.

-

Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.[7][13]

Receptor Binding Assays

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[14][15][16]

-

Receptor Preparation: Prepare cell membranes expressing the target receptor.

-

Radioligand: Use a radiolabeled ligand with known high affinity for the receptor.

-

Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by chroman derivatives and a general workflow for evaluating the biological activity of a novel compound.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 5. dspace.uevora.pt [dspace.uevora.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide for Researchers

For research use only. Not for therapeutic use.

This technical guide provides an in-depth overview of 6-Bromo-2,2-dimethylchroman-4-amine, a research chemical with potential applications in drug discovery and development, particularly in the field of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the gem-dimethylchroman-4-amine class of molecules. Its structure is characterized by a chroman core substituted with a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential pharmacological activities.[1] The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

The primary research interest in this compound and its analogs lies in their potential as cholinesterase inhibitors, specifically targeting butyrylcholinesterase (BChE).[2][3][4] Inhibition of BChE is a therapeutic strategy being explored for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.

Physicochemical and Pharmacological Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key information for the compound and its immediate precursor, 6-Bromo-2,2-dimethylchroman-4-one.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 226922-92-5 | MuseChem[1] |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem |

| Molecular Weight | 256.14 g/mol | PubChem |

| Appearance | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Pharmacological Target | Butyrylcholinesterase (BChE) (inferred) | [2][3] |

| IC₅₀ (eqBuChE) | Not specifically reported for the 6-bromo derivative. Related gem-dimethylchroman-4-amine compounds show IC₅₀ values in the range of 7.6 - 67 μM. | |

| Precursor Compound | 6-Bromo-2,2-dimethylchroman-4-one | N/A |

| Precursor CAS Number | 99853-21-1 | Achmem |

| Precursor Mol. Formula | C₁₁H₁₁BrO₂ | Achmem |

| Precursor Mol. Weight | 255.11 g/mol | Achmem |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 6-Bromo-2,2-dimethylchroman-4-one. This is a common and effective method for the formation of amines from carbonyl compounds.

Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor)

Synthesis of this compound via Reductive Amination

The following is a representative experimental protocol for the reductive amination of 6-Bromo-2,2-dimethylchroman-4-one, based on general procedures for this type of transformation.

Materials:

-

6-Bromo-2,2-dimethylchroman-4-one

-

Ammonium acetate (or another ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent)

-

Acetic acid (optional, as a catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-2,2-dimethylchroman-4-one (1 equivalent) in methanol.

-

Addition of Amine Source: Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.

-

pH Adjustment (Optional): If necessary, adjust the pH of the mixture to slightly acidic (pH 6-7) by the dropwise addition of acetic acid.

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (e.g., 1.5 equivalents) to the reaction mixture in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for this compound is the inhibition of butyrylcholinesterase (BChE). BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, the levels of another cholinesterase, acetylcholinesterase (AChE), decrease, while BChE activity can remain stable or even increase, contributing to the depletion of ACh. By inhibiting BChE, this compound can increase the concentration and duration of action of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms.

Experimental Workflow: Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound.

Signaling Pathway: Butyrylcholinesterase Inhibition

Caption: Mechanism of action: Inhibition of butyrylcholinesterase by this compound.

References

- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Stability of 6-Bromo-2,2-dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the purity and stability considerations for 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of specific experimental data in the public domain for this compound, this guide synthesizes information from supplier specifications, general chemical principles, and established methodologies for analogous chroman and bromo-aromatic amine structures. The experimental protocols described herein are illustrative and should be adapted and validated for specific laboratory conditions.

Introduction to this compound

This compound is a heterocyclic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a bromine atom on the aromatic ring and an amine group on the pyran ring suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. As with any chemical entity intended for research and drug development, a thorough understanding of its purity and stability profile is paramount to ensure the reliability and reproducibility of experimental results.

Purity Profile

The purity of a research chemical is a critical parameter that can significantly impact its biological activity and the interpretation of experimental data. Commercially available this compound is often cited with a purity of 95% or higher. However, the nature of the remaining 5% is often undefined and may consist of starting materials, by-products from synthesis, or degradation products.

Potential Impurities

Impurities in this compound can arise from several sources:

-

Synthesis-Related Impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic route.

-

Degradation Products: Arising from instability of the molecule under certain storage or handling conditions.

-

Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Data on Purity

The following table summarizes the publicly available information on the purity of this compound.

| Parameter | Specification | Source |

| Purity | 95% | Commercial Supplier Data |

| Physical Form | Solid | Commercial Supplier Data |

Table 1: Summary of Available Purity Data

Stability Profile

The stability of a compound refers to its ability to resist chemical change over time under various environmental conditions. Stability studies are crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

-

pH: The amine group and the aromatic ring can be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The amine functionality can be prone to oxidation.

-

Humidity: Moisture can facilitate hydrolytic degradation.

Recommended Storage Conditions

Based on supplier recommendations, this compound should be stored at 2-8°C in a dry, dark place under an inert atmosphere .

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, based on its structure, the following are plausible:

-

Oxidation: The primary amine could be oxidized to form corresponding nitroso, nitro, or dimeric impurities.

-

Hydrolysis: Although the chroman ring is generally stable, extreme pH conditions could potentially lead to ring-opening.

-

Dehalogenation: The bromo-substituent may be susceptible to reductive dehalogenation under certain conditions.

The following diagram illustrates a generalized workflow for assessing the purity and stability of a chemical entity like this compound.

Caption: Workflow for Purity and Stability Assessment.

Experimental Protocols

The following are proposed experimental protocols for assessing the purity and stability of this compound. These are generalized methods and should be optimized and validated.

Protocol for Purity Determination by HPLC-UV

Objective: To determine the purity of this compound by High-Performance Liquid Chromatography with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30°C

-

UV detection wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

-

Gradient Elution:

Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol for Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.[1]

Procedure:

-

Prepare solutions of the compound at approximately 0.5 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate the solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

-

-

At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

The following diagram illustrates the potential degradation pathways that could be investigated in a forced degradation study.

Caption: Potential Degradation Pathways.

Conclusion

A comprehensive understanding of the purity and stability of this compound is essential for its effective use in research and development. While specific data for this compound is limited, this guide provides a framework based on established chemical principles and analytical methodologies for its characterization. Researchers are strongly encouraged to perform their own purity verification and stability assessments using validated analytical methods to ensure the quality and integrity of their work. The protocols and workflows outlined here serve as a starting point for these critical investigations.

References

The Medicinal Chemistry of 6-Bromo-2,2-dimethylchroman-4-amine Derivatives: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

The 6-bromo-2,2-dimethylchroman-4-amine core is a significant pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives, with a focus on their potential in treating neurodegenerative disorders. The content herein is intended for researchers, scientists, and professionals engaged in drug development.

Introduction

The chromane ring system is a prevalent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities. The incorporation of a bromine atom at the 6-position and an amine group at the 4-position of the 2,2-dimethylchroman scaffold provides a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical modification. These features make this compound a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide will delve into the known applications of its derivatives, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.

Therapeutic Potential in Alzheimer's Disease: Cholinesterase Inhibition

A primary area of investigation for derivatives of 2,2-dimethylchroman-4-amine, including bromo-substituted analogs, has been the treatment of Alzheimer's disease. A key strategy in managing this neurodegenerative condition is the inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), which plays a role in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Butyrylcholinesterase (BuChE) Inhibition

Several gem-dimethylchroman-4-amine derivatives have been synthesized and evaluated for their ability to inhibit equine butyrylcholinesterase (eqBuChE). The following table summarizes the inhibitory activities (IC50 values) of selected compounds.

| Compound ID | Substitution Pattern | eqBuChE IC50 (μM)[1] |

| 1 | 6-H | 38 ± 9 |

| 2 | 6-OMe | 7.6 ± 0.6 |

| 3 | 8-OMe | 67 ± 4 |

| 4 | 6-Naphthyl | 8.9 ± 1.2 |

| 5 | 8-Naphthyl | 52 ± 1 |

Note: While the cited study focused on various substitutions, the data provides a valuable reference for the potential of a 6-bromo substituted analog.

Experimental Protocols

Synthesis of gem-Dimethylchroman-4-amine Derivatives

A general synthetic route to gem-dimethylchroman-4-amine derivatives involves a reductive amination of the corresponding chroman-4-one precursor.

General Procedure: [1]

-

To a solution of the appropriate 2,2-dimethylchroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (3 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-dimethylchroman-4-amine derivative.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against BuChE is determined using a modified Ellman's method.

-

Reagents and Solutions:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Butyrylthiocholine iodide (BTCI) solution (10 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)

-

Butyrylcholinesterase (from equine serum) solution (0.5 U/mL)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the BuChE solution, and 125 µL of the phosphate buffer.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the BTCI solution and 50 µL of the DTNB solution to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the discussed derivatives in the context of Alzheimer's disease is the inhibition of butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of these compounds.

The following diagram illustrates the consequence of BuChE inhibition on cholinergic signaling.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with therapeutic potential, particularly in the realm of neurodegenerative diseases. The data presented herein on their butyrylcholinesterase inhibitory activity underscores their value as lead structures for the development of novel treatments for Alzheimer's disease. The synthetic accessibility and the potential for diverse functionalization of this scaffold open up avenues for exploring a wider range of biological targets. Future research should focus on expanding the pharmacological profiling of these derivatives to other therapeutic areas, such as oncology, inflammation, and infectious diseases. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds to yield clinically viable drug candidates.

References

- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Starting Materials and Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary starting materials and synthetic methodologies for the preparation of 6-Bromo-2,2-dimethylchroman-4-amine, a valuable intermediate in pharmaceutical research. The synthesis is typically approached in a two-step sequence: the formation of a chromanone intermediate followed by its conversion to the target amine.

Synthesis of the Precursor: 6-Bromo-2,2-dimethylchroman-4-one

The key precursor for the target amine is 6-Bromo-2,2-dimethylchroman-4-one. This compound is synthesized via a base-catalyzed cyclization reaction involving a substituted acetophenone and a ketone.

Starting Materials:

The primary starting materials for the synthesis of 6-Bromo-2,2-dimethylchroman-4-one are:

-

5'-Bromo-2'-hydroxyacetophenone: This substituted phenol provides the core aromatic ring and the carbonyl group for the chromanone structure. It can be prepared through the Fries rearrangement of 4-bromophenyl acetate or by Friedel-Crafts acylation of 4-bromophenol.

-

Acetone: Acetone serves as the source for the gem-dimethyl group at the 2-position of the chroman ring.

Experimental Protocol: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition. This can be adapted for the synthesis of the 2,2-dimethyl analogue.

-

Reaction Setup: To a solution of 5'-Bromo-2'-hydroxyacetophenone in a suitable solvent such as ethanol, add a base. Diisopropylamine (DIPA) is an effective base for this transformation.

-

Addition of Acetone: Add an excess of acetone to the reaction mixture.

-

Reaction Conditions: The mixture is then heated, often using microwave irradiation to accelerate the reaction. Typical conditions involve heating to 160-170 °C for a specified period, which can range from 30 minutes to a few hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with aqueous acid and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 6-Bromo-2,2-dimethylchroman-4-one.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | 5'-Bromo-2'-hydroxyacetophenone | [1][2] |

| Starting Material 2 | Acetone | [1] |

| Base | Diisopropylamine (DIPA) | [1] |

| Solvent | Ethanol | [1] |

| Temperature | 160-170 °C (Microwave) | [1] |

| Reaction Time | ~1 hour | [1] |

| Reported Yield Range (for similar 2-alkyl-chroman-4-ones) | 17-88% | [1] |

Conversion to this compound

The transformation of the chromanone to the desired chroman-amine is achieved through reductive amination. This process involves the reaction of the ketone with an amine source in the presence of a reducing agent. The Leuckart reaction is a classic and effective method for this conversion.

Starting Materials:

-

6-Bromo-2,2-dimethylchroman-4-one: The ketone precursor synthesized in the previous step.

-

Ammonium Formate or Formamide: These reagents serve as both the ammonia source and the reducing agent in the Leuckart reaction.

Experimental Protocol: Reductive Amination (Leuckart Reaction)

-

Reaction Setup: A mixture of 6-Bromo-2,2-dimethylchroman-4-one and a significant excess of ammonium formate (or formamide) is prepared.

-

Reaction Conditions: The mixture is heated to a high temperature, typically between 160-185 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Hydrolysis: After the initial reaction, the intermediate formamide is hydrolyzed to the free amine. This is typically achieved by heating the reaction mixture with an aqueous acid, such as hydrochloric acid.

-

Work-up and Purification: The reaction mixture is cooled and made alkaline with a base, such as sodium hydroxide, to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound can be further purified by crystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2,2-dimethylchroman-4-one | [3] |

| Reagent | Ammonium Formate or Formamide | [3] |

| Temperature | 160-185 °C | [3] |

| Reaction Time | Several hours | [3] |

| Hydrolysis | Aqueous HCl | [3] |

| Reported Yield | Moderate to good | [3] |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis

Caption: Logical flow of the two-step synthesis.

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-2,2-dimethylchroman-4-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 6-Bromo-2,2-dimethylchroman-4-amine, a versatile intermediate in organic synthesis and medicinal chemistry.[1] The chroman scaffold is a key structural motif in a variety of biologically active compounds, and the presence of both a bromine atom and an amino group on this particular derivative offers multiple avenues for synthetic diversification.

Overview and Synthetic Strategy

This compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of treatments for neurological and cardiovascular disorders.[1] Its utility stems from the ability to perform further chemical modifications at both the aromatic bromine and the primary amine functionalities.

A common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the synthesis of the corresponding ketone, 6-Bromo-2,2-dimethylchroman-4-one, from a substituted phenol. The second step is the reductive amination of this chromanone to yield the target primary amine. This approach allows for the introduction of various substituents on the chroman ring system.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous chromanone and chroman-amine derivatives.[2][3]

This protocol describes the synthesis of the key intermediate ketone.

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent, add 3,3-dimethylacrylic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) portion-wise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 6-Bromo-2,2-dimethylchroman-4-one.

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |

| 4-Bromophenol | 173.01 | 1.0 | - |

| 3,3-Dimethylacrylic acid | 100.12 | 1.1 | - |

| 6-Bromo-2,2-dimethylchroman-4-one | 255.12 | - | 60-75 |

This protocol details the conversion of the chromanone to the target amine.

Materials:

-

6-Bromo-2,2-dimethylchroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.